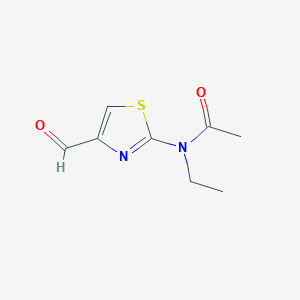

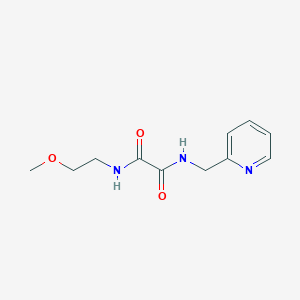

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

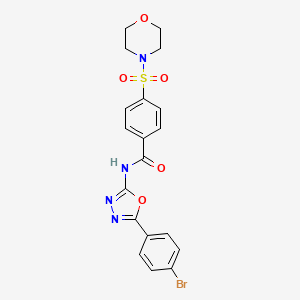

“N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 874623-15-1 . It has a molecular weight of 198.25 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H10N2O2S/c1-3-10 (6 (2)12)8-9-7 (4-11)5-13-8/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a predicted melting point of 118.97° C and a predicted boiling point of 317.1° C at 760 mmHg . The predicted density is 1.3 g/cm 3, and the predicted refractive index is n 20D 1.62 .Scientific Research Applications

Anti-Diabetic Potential

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been investigated for their potential anti-diabetic properties. A study synthesized a series of S-substituted acetamides derivatives and tested their inhibitory potential against the enzyme α-glucosidase. The compounds showed potent inhibitory potential, suggesting their potential as valuable anti-diabetic agents. The molecules were also analyzed for cytotoxic behavior against brine shrimps, indicating their relevance in pharmacological research (Abbasi et al., 2020).

Anticancer Activity

This compound derivatives have been studied for their anticancer activity. Specifically, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated against human lung adenocarcinoma cells and mouse embryoblast cell lines. Certain derivatives showed high selectivity and induced apoptosis, although not as effectively as cisplatin, a standard in chemotherapy (Evren et al., 2019).

Antioxidant and Anti-inflammatory Properties

This compound derivatives have been assessed for their antioxidant and anti-inflammatory properties. A series of novel derivatives were synthesized and evaluated in various assays such as DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. Some derivatives exhibited good antioxidant activity in multiple assays, while others showed excellent anti-inflammatory activity, indicating their therapeutic potential in managing oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).

Antimicrobial Activity

The antimicrobial activity of this compound derivatives has been a focal point of research. For instance, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized and showed significant in vitro antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).

Insecticidal Properties

The potential of this compound as an insecticidal agent has been explored. A study utilized it as a precursor for synthesizing various heterocycles, which were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds in agricultural applications, particularly in pest management (Fadda et al., 2017).

Glutaminase Inhibition

This compound derivatives have been investigated for their role as glutaminase inhibitors. For instance, BPTES analogs, where BPTES is a potent and selective allosteric inhibitor of kidney-type glutaminase, were synthesized and evaluated. Some analogs retained the potency of BPTES and presented an opportunity to improve its aqueous solubility. These compounds were effective in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

properties

IUPAC Name |

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHVCILBDCZWKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC(=CS1)C=O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)